1-(4-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione
Description
The compound 1-(4-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-methoxyphenyl group at position 1 and a morpholine-substituted anilino moiety at position 2. Its molecular formula is C₂₂H₂₃N₃O₄, with a molecular weight of approximately 393.44 g/mol (calculated based on structural analogs in and ). The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and methoxy group are critical for modulating physicochemical properties such as solubility, logP, and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-27-18-8-6-17(7-9-18)24-20(25)14-19(21(24)26)22-15-2-4-16(5-3-15)23-10-12-28-13-11-23/h2-9,19,22H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLMKPJFPIFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with 4-(morpholin-4-yl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with succinic anhydride under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Structural Modifications
Below is a comparative analysis of key derivatives:
*Estimated based on structural analogs.
Structural Activity Relationships (SAR)
Biological Activity
1-(4-Methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a morpholine group and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 330.39 g/mol. The structural representation is as follows:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anti-inflammatory effects. In a study involving human peripheral blood mononuclear cells (PBMCs), it was demonstrated that these compounds inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The strongest inhibition was observed in certain derivatives at concentrations ranging from 10 µg/mL to 100 µg/mL .
| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| 1 | 85 | 100 |
| 2 | 77 | 50 |
| 3 | 39 | 10 |
2. Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The broth microdilution method revealed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential for development as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ampicillin |
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, one study reported a reduction in viability by up to 70% in treated cancer cells compared to control groups .
Case Studies
Case Study 1: Anti-inflammatory Effects
In vitro studies conducted on PBMCs demonstrated that treatment with the compound led to a significant decrease in the proliferation of these cells when stimulated with anti-CD3 antibodies. This suggests its potential use in managing inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the compound's antimicrobial properties indicated effective inhibition against multiple pathogens, including resistant strains. The study emphasized its potential as an alternative treatment option in antibiotic-resistant infections .
Case Study 3: Anticancer Properties
In a series of experiments involving various cancer cell lines, the compound exhibited cytotoxic effects that were dose-dependent. Notably, at higher concentrations, it induced apoptosis in cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
